N-[4-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methylamino]cyclohexyl]acetamide
Description
N-[4-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methylamino]cyclohexyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a phenyl group, and a cyclohexyl moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[4-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methylamino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15(24)22-19-10-8-18(9-11-19)21-13-16-4-6-17(7-5-16)14-23-12-2-3-20(23)25/h4-7,18-19,21H,2-3,8-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXTUTFCLUDCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)CN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methylamino]cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the catalytic hydrogenation of a precursor compound, such as N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a phenyl halide reacts with the pyrrolidinone intermediate under basic conditions.
Cyclohexyl Moiety Addition: The cyclohexyl group is added through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the phenyl-substituted pyrrolidinone.
Acetylation: The final step involves acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methylamino]cyclohexyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Phenyl halides, cyclohexyl halides, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
N-[4-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methylamino]cyclohexyl]acetamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it acts as a modulator of the sigma-1 receptor, a protein localized in the endoplasmic reticulum of eukaryotic cells. This interaction regulates calcium ion influx and other important brain cell functions, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A nootropic drug with a similar pyrrolidinone structure, known for its cognitive-enhancing effects.
Benzazepine Derivatives: Compounds like SOMCL-668, which act as dopamine receptor agonists or antagonists.
Other Racetams: Compounds developed on the basis of the piracetam pharmacophore, modulating neurotransmitters like acetylcholine, glutamate, and noradrenaline.
Uniqueness
N-[4-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methylamino]cyclohexyl]acetamide is unique due to its specific structural features, such as the combination of a pyrrolidinone ring, phenyl group, and cyclohexyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
